An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid
An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-ethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino, an ethoxy, and a nitro group on a benzoic acid core, makes it a versatile intermediate for the development of more complex molecules. Notably, it serves as a key reactant in the synthesis of Cinitapride, a gastroprokinetic agent.[1] This guide provides a comprehensive overview of the known properties, potential biological activities, and synthetic considerations for 4-Amino-2-ethoxy-5-nitrobenzoic acid, aimed at supporting research and development endeavors.
Chemical and Physical Properties
4-Amino-2-ethoxy-5-nitrobenzoic acid is a yellow solid.[2] A summary of its key chemical and physical properties is presented in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-2-ethoxy-5-nitrobenzoic acid | [3] |
| CAS Number | 86718-18-5 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₅ | [3] |
| Molecular Weight | 226.19 g/mol | [2][3] |
| Appearance | Yellow Solid | [2] |
| Melting Point | >208°C (decomposes) | [4][5] |
| Boiling Point | 461.8 ± 45.0 °C (Predicted) | [4] |
| pKa | 4.16 ± 0.12 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Table 3: Computed Properties
| Property | Value | Reference(s) |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 118 Ų | [1][3] |
| Complexity | 278 | [1][3] |
| Monoisotopic Mass | 226.05897142 Da | [1][3] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 4-Amino-2-ethoxy-5-nitrobenzoic acid. While specific spectra are often proprietary to chemical suppliers, the expected spectral characteristics can be inferred from the structure. Researchers should obtain and verify this data experimentally.
Table 4: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | triplet | 3H | -O-CH₂-CH₃ |
| ~4.2 | quartet | 2H | -O-CH₂ -CH₃ |
| ~6.8 | singlet | 1H | Ar-H |
| ~7.5 | broad singlet | 2H | -NH₂ |
| ~8.2 | singlet | 1H | Ar-H |
| ~10-12 | broad singlet | 1H | -COOH |
Table 5: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ |
| ~65 | -O-CH₂ -CH₃ |
| ~110-150 | Aromatic carbons |
| ~165 | C =O |
Table 6: Key IR Spectral Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 1710-1680 | C=O stretch (carboxylic acid) |
| 1620-1580 | N-H bend (amine) |
| 1550-1475 | N-O stretch (nitro group) |
| 1300-1200 | C-O stretch (ether) |
Synthesis and Purification
Representative Synthesis Protocol
A potential synthesis could involve the nitration of an appropriately substituted aminobenzoic acid derivative, followed by any necessary functional group interconversions. A generalized workflow is presented below.
Experimental Details (Hypothetical):
-
Nitration: The starting material, 4-Amino-2-ethoxybenzoic acid, would be dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid would be added dropwise, maintaining a low temperature.
-
Work-up: The reaction mixture would be poured onto ice, and the resulting precipitate collected by filtration. The crude product would then be washed with cold water.
-
Purification: The crude solid would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Purification Protocol
Recrystallization is a common method for purifying solid organic compounds.
Procedure:
-
Dissolve the crude 4-Amino-2-ethoxy-5-nitrobenzoic acid in a minimum amount of a hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Biological Activity and Potential Signaling Pathways
The biological activity of 4-Amino-2-ethoxy-5-nitrobenzoic acid has not been extensively studied. However, its use as a precursor for Cinitapride, a 5-HT₄ receptor agonist and 5-HT₂ receptor antagonist, suggests that derivatives of this compound may interact with serotonergic pathways.[1] Furthermore, substituted nitrobenzoic and aminobenzoic acids are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1]
Hypothetical Signaling Pathway Interaction
Based on the pharmacology of its derivative, Cinitapride, it is plausible that compounds derived from 4-Amino-2-ethoxy-5-nitrobenzoic acid could be designed to modulate serotonergic signaling. A simplified representation of this is shown below.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Amino-2-ethoxy-5-nitrobenzoic acid is not widely available. However, based on its chemical structure, which includes nitro and amino functional groups, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
General Precautions:
-
Eye Protection: Wear safety glasses or goggles.
-
Skin Protection: Wear chemically resistant gloves.
-
Respiratory Protection: Use in a fume hood to avoid inhalation of dust.
-
Ingestion: Avoid ingestion.
For related nitroaromatic compounds, potential hazards include skin and eye irritation.
Applications in Research and Development
The primary documented application of 4-Amino-2-ethoxy-5-nitrobenzoic acid is as a chemical intermediate.
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of Cinitapride.[1] Its trifunctional nature (amine, ether, carboxylic acid) allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening.
-
Dye Synthesis: The chromophoric nitro and auxochromic amino groups suggest potential use as an intermediate in the synthesis of azo dyes.[6]
Conclusion
4-Amino-2-ethoxy-5-nitrobenzoic acid is a valuable chemical intermediate with established utility in the synthesis of the pharmaceutical agent Cinitapride. While comprehensive data on its biological activity and detailed experimental protocols are not extensively published, its chemical structure suggests a rich potential for derivatization and exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their work with this compound. Further experimental investigation is warranted to fully characterize its spectral properties, biological activity, and safety profile.
